
(5-Chloro-1,2-benzothiazol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-1,2-benzothiazol-3-yl)urea is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
The synthesis of (5-Chloro-1,2-benzothiazol-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-aminobenzenethiol with an isocyanate. The reaction typically occurs under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the yield and reduce reaction times .
Analyse Chemischer Reaktionen
(5-Chloro-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives
Wissenschaftliche Forschungsanwendungen
(5-Chloro-1,2-benzothiazol-3-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties .
Wirkmechanismus
The mechanism of action of (5-Chloro-1,2-benzothiazol-3-yl)urea involves the inhibition of specific enzymes and proteins. For example, it can inhibit dihydroorotase, DNA gyrase, and other enzymes involved in bacterial and fungal metabolism. This inhibition disrupts the normal functioning of these organisms, leading to their death. The compound may also interact with molecular targets such as receptors and ion channels, affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
(5-Chloro-1,2-benzothiazol-3-yl)urea can be compared with other benzothiazole derivatives such as:
Ethoxzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Benzothiazol-2-ylthiomethyl thiocyanate (TCMTB): An antimicrobial agent used in industrial applications.
Dimazole: An antifungal agent used in agriculture
These compounds share similar structural features but differ in their specific biological activities and applications
Eigenschaften
| 105734-59-6 | |
Molekularformel |
C8H6ClN3OS |
Molekulargewicht |
227.67 g/mol |
IUPAC-Name |
(5-chloro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C8H6ClN3OS/c9-4-1-2-6-5(3-4)7(12-14-6)11-8(10)13/h1-3H,(H3,10,11,12,13) |
InChI-Schlüssel |
VBOUWBFPRNDVBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=NS2)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)


